Cas no 925-76-8 (N-[2-(dimethylamino)ethyl]acrylamide)

N-[2-(dimethylamino)ethyl]acrylamide structure
925-76-8 structure
商品名:N-[2-(dimethylamino)ethyl]acrylamide
CAS番号:925-76-8
MF:C7H14N2O
メガワット:142.198861598969
MDL:MFCD00053694
CID:998661

N-[2-(dimethylamino)ethyl]acrylamide 化学的及び物理的性質

名前と識別子

    • N-[2-(dimethylamino)ethyl]acrylamide
    • Acrylamide, N-[2-(dimethylamino)ethyl]- (6CI, 7CI, 8CI)
    • N-[2-(Dimethylamino)ethyl]-2-propenamide (ACI)
    • 2-(Dimethylaminoethyl)acrylamide
    • [2-(N,N-Dimethylamino)ethyl]acrylamide
    • N,N-Dimethylaminoethylacrylamide
    • N-[(Dimethylamino)ethyl]acrylamide
    • N-[2-(Dimethylamino)ethyl]-2-propenamide
    • N-[2-(N,N-Dimethylamino)ethyl]acrylamide
    • NSC 135479
    • MDL: MFCD00053694
    • インチ: 1S/C7H14N2O/c1-4-7(10)8-5-6-9(2)3/h4H,1,5-6H2,2-3H3,(H,8,10)
    • InChIKey: WDQKICIMIPUDBL-UHFFFAOYSA-N
    • ほほえんだ: O=C(NCCN(C)C)C=C

計算された属性

  • せいみつぶんしりょう: 142.110613
  • どういたいしつりょう: 142.110613
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 4
  • 複雑さ: 121
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.3

じっけんとくせい

  • 密度みつど: 0.933
  • ふってん: 267.4°C at 760 mmHg
  • フラッシュポイント: 115.5°C
  • 屈折率: 1.457
  • PSA: 32.34000
  • LogP: 0.24110

N-[2-(dimethylamino)ethyl]acrylamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB122907-5 g
N,N-Dimethylaminoethyl acrylamide, 95%; .
925-76-8 95%
5g
€311.30 2023-05-10
abcr
AB122907-25 g
N,N-Dimethylaminoethyl acrylamide, 95%; .
925-76-8 95%
25g
€844.30 2023-05-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D5794-5G
N-[2-(dimethylamino)ethyl]acrylamide
925-76-8 98.0%(GC&T)
5g
¥390.0 2024-07-20
A2B Chem LLC
AY77129-1g
N-(2-(Dimethylamino)ethyl)acrylamide
925-76-8 98%(GC)
1g
$56.00 2024-07-18
abcr
AB122907-25g
N,N-Dimethylaminoethyl acrylamide, 95%; .
925-76-8 95%
25g
€788.00 2025-02-14
A2B Chem LLC
AY77129-25g
N-(2-(Dimethylamino)ethyl)acrylamide
925-76-8 98%(GC)
25g
$517.00 2024-07-18
abcr
AB122907-1g
N,N-Dimethylaminoethyl acrylamide, 95%; .
925-76-8 95%
1g
€124.60 2025-02-14
1PlusChem
1P01H3ZD-25g
N-(2-(Dimethylamino)ethyl)acrylamide
925-76-8 98%(GC)
25g
$565.00 2024-04-20
Aaron
AR01H47P-25g
N-(2-(Dimethylamino)ethyl)acrylamide
925-76-8 97%
25g
$267.00 2025-02-11
eNovation Chemicals LLC
Y1261917-5g
N-(2-(Dimethylamino)ethyl)acrylamide
925-76-8 97%
5g
$110 2024-06-05

N-[2-(dimethylamino)ethyl]acrylamide 合成方法

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1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  4 °C; 4 °C → rt; 2 h, rt
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1.1 Solvents: Dichloromethane ;  < 10 °C; 10 °C → rt; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol ;  1 h, rt
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An, Huiyong; Lu, Cuige; Wang, Pixin; Li, Wenbo; Tan, Ying; et al, Polymer Bulletin (Heidelberg, 2011, 67(1), 141-158

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Staehler, K.; Selb, J.; Barthelemy, P.; Pucci, B.; Candau, F., Langmuir, 1998, 14(17), 4765-4775

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1.1 Solvents: Chloroform ;  1 h, 0 °C; 1 h, rt
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A New Thermo-, pH-, and CO2-Responsive Homopolymer of Poly[N-[2-(diethylamino)ethyl]acrylamide]: Is the Diethylamino Group Underestimated?
Song, Zefeng; Wang, Ke; Gao, Chengqiang; Wang, Shuang; Zhang, Wangqing, Macromolecules (Washington, 2016, 49(1), 162-171

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ごうせいかいろ 10

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Han, Hee-Sun; Martin, John D.; Lee, Jungmin; Harris, Daniel K.; Fukumura, Dai; et al, Angewandte Chemie, 2013, 52(5), 1414-1419

ごうせいかいろ 11

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1.1 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Tetrahydrofuran ;  15 min, 0 °C
1.2 overnight, 0 °C
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ごうせいかいろ 12

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ごうせいかいろ 18

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Weinberger, Christian; Chen, Zimei; Birnbaum, Wolfgang; Kuckling, Dirk; Tiemann, Michael, European Journal of Inorganic Chemistry, 2017, 2017(6), 1026-1031

N-[2-(dimethylamino)ethyl]acrylamide Raw materials

N-[2-(dimethylamino)ethyl]acrylamide Preparation Products

N-[2-(dimethylamino)ethyl]acrylamideに関する追加情報

N-[2-(Dimethylamino)ethyl]acrylamide (CAS No. 925-76-8): A Versatile Building Block for Advanced Polymer Applications

N-[2-(Dimethylamino)ethyl]acrylamide (CAS 925-76-8) is a specialized acrylamide derivative that has gained significant attention in polymer chemistry and material science. This compound, sometimes referred to as DMAE acrylamide or dimethylaminoethyl acrylamide, serves as a crucial monomer for creating functional polymers with unique properties. Its molecular structure combines the reactivity of an acrylamide group with the tertiary amine functionality, making it particularly valuable for developing pH-responsive materials, smart coatings, and advanced hydrogel systems.

The growing interest in stimuli-responsive polymers has positioned N-[2-(dimethylamino)ethyl]acrylamide as a key building block in modern material design. Researchers are particularly drawn to its ability to create polymers that respond to environmental changes, a property highly sought after in drug delivery systems and biomedical applications. The compound's tertiary amine group allows for protonation-deprotonation transitions, enabling the development of materials that can change their properties in response to pH variations.

From a chemical perspective, N-[2-(dimethylamino)ethyl]acrylamide demonstrates excellent polymerization characteristics, readily participating in both free radical and controlled radical polymerization processes. This versatility makes it suitable for creating various copolymers and polymer networks with precisely tuned properties. The compound's water solubility before polymerization and the potential for creating water-swellable networks after polymerization contribute to its popularity in developing hydrogel technologies.

The application spectrum of N-[2-(dimethylamino)ethyl]acrylamide-based polymers extends to several cutting-edge fields. In biotechnology, these materials are explored for cell culture scaffolds due to their tunable mechanical properties and potential for biofunctionalization. The cosmetics industry utilizes polymers derived from this monomer in hair care formulations and skin-friendly coatings, capitalizing on their film-forming abilities and moisture retention properties.

Recent advancements in smart material development have highlighted the importance of N-[2-(dimethylamino)ethyl]acrylamide in creating environmentally responsive systems. Researchers are investigating its use in self-healing materials, where the pH-responsive nature of polymers containing this monomer can trigger autonomous repair mechanisms. This aligns with current trends in green chemistry and circular economy initiatives, making the compound particularly relevant in today's research landscape.

The synthesis and handling of N-[2-(dimethylamino)ethyl]acrylamide require proper chemical safety protocols, as with any reactive monomer. While not classified as hazardous under normal conditions, appropriate laboratory practices should be followed during its use. The compound's stability and storage recommendations are important considerations for researchers and industrial users working with this material.

Market analysis indicates growing demand for functional monomers like N-[2-(dimethylamino)ethyl]acrylamide, driven by expanding applications in biomedical engineering and advanced materials. The compound's unique combination of properties – including its reactivity, water solubility, and pH responsiveness – positions it as a valuable component in the development of next-generation polymeric materials. As research continues to uncover new applications, the importance of this acrylamide derivative in material science is expected to grow significantly.

For researchers considering N-[2-(dimethylamino)ethyl]acrylamide for their projects, several key factors should be evaluated. The monomer's polymerization kinetics, compatibility with other monomers, and resulting polymer properties should be carefully characterized. Recent publications have demonstrated successful copolymerization with various acrylates, methacrylates, and other vinyl monomers, offering numerous possibilities for material design.

The future outlook for N-[2-(dimethylamino)ethyl]acrylamide appears promising, with potential applications emerging in sensor technologies, controlled release systems, and adaptive coatings. As the scientific community continues to explore stimuli-responsive materials, this compound's unique characteristics will likely maintain its position as an important tool for polymer chemists and material scientists worldwide.

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Amadis Chemical Company Limited
(CAS:925-76-8)N-[2-(dimethylamino)ethyl]acrylamide
A904598
清らかである:99%
はかる:100g
価格 ($):447.0